molecular formula C12H6ClF4N B1388548 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine CAS No. 1214389-28-2

3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine

Cat. No. B1388548
CAS RN: 1214389-28-2
M. Wt: 275.63 g/mol
InChI Key: TZCBFMCCILBABZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine (3C2F5TFP) is an organic compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile and useful molecule that has been used in a variety of scientific research applications.

Scientific Research Applications

3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine has been used in a variety of scientific research applications. For example, it has been used as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV), which is involved in the breakdown of peptides and proteins. It has also been used as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins. In addition, 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) and as a building block in the synthesis of polymers-based materials.

Mechanism of Action

The exact mechanism of action of 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine is not yet fully understood. However, it is thought to act as an inhibitor of the enzymes DPP-IV and COX-2 by binding to the active sites of the enzymes and preventing them from catalyzing their respective reactions. It is also thought to act as a ligand in the synthesis of MOFs and as a building block in the synthesis of polymers-based materials by forming strong bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine are still being studied. However, it is thought to have anti-inflammatory and analgesic effects due to its ability to inhibit the enzymes DPP-IV and COX-2. It is also thought to have antioxidant and neuroprotective effects due to its ability to form strong bonds with other molecules.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in laboratory experiments include its low cost, high solubility in water and organic solvents, and its ability to form strong bonds with other molecules. The main limitation of using 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine in laboratory experiments is its high toxicity, which can be dangerous if not handled properly.

Future Directions

The future directions for 3-Chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine research include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in the fields of medicine and materials science. In addition, further research into its synthesis method and its advantages and limitations for laboratory experiments is also needed. Finally, more research into its potential toxicity and its environmental impact is also needed.

properties

IUPAC Name

3-chloro-2-(3-fluorophenyl)-5-(trifluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClF4N/c13-10-5-8(12(15,16)17)6-18-11(10)7-2-1-3-9(14)4-7/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZCBFMCCILBABZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=C(C=C(C=N2)C(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClF4N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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